molecular formula C13H16ClNO B1623259 4-Phenyl-1-piperidineacetyl chloride CAS No. 61210-02-4

4-Phenyl-1-piperidineacetyl chloride

Cat. No.: B1623259
CAS No.: 61210-02-4
M. Wt: 237.72 g/mol
InChI Key: OJCQKEAQONUNBH-UHFFFAOYSA-N
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Description

4-Phenyl-1-piperidineacetyl chloride (CAS: 61087-51-2; molecular formula: C₁₉H₂₂N₂O₂·HCl) is a piperidine derivative characterized by a phenyl group at the 4-position and an acetyl chloride moiety at the 1-position of the piperidine ring . This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules such as analgesics, antipsychotics, and antimicrobial agents. Its reactivity stems from the electrophilic acetyl chloride group, which facilitates nucleophilic substitutions or acylations in synthetic pathways .

Properties

CAS No.

61210-02-4

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

2-(4-phenylpiperidin-1-yl)acetyl chloride

InChI

InChI=1S/C13H16ClNO/c14-13(16)10-15-8-6-12(7-9-15)11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

OJCQKEAQONUNBH-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=CC=CC=C2)CC(=O)Cl

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between 4-phenyl-1-piperidineacetyl chloride and analogous compounds:

Compound Name Molecular Formula Key Substituents Reactivity/Applications Reference
This compound C₁₉H₂₂N₂O₂·HCl 4-phenyl, 1-acetyl chloride Pharmaceutical intermediate; acylating agent
2-Chloro-N-[4-(1-piperidinyl)phenyl]acetamide C₁₃H₁₆ClN₂O 4-piperidinyl, 2-chloroacetamide Unknown biological activity; likely intermediate
1-Acetyl-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one C₂₃H₂₆NO₄ Acetyl, ethyl, 4-methoxyphenyl groups Antimicrobial, crystallographically studied
4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride C₁₉H₂₂N₂O₂·HCl 4-phenylamino, 1-benzyl, carboxylic acid Pharmaceutical intermediate (distinct reactivity due to carboxylate)

Key Observations:

  • Electrophilic Reactivity : The acetyl chloride group in this compound enhances its utility in acylations compared to the acetamide group in 2-chloro-N-[4-(1-piperidinyl)phenyl]acetamide, which is less reactive toward nucleophiles .
  • Biological Activity : Piperidine derivatives with methoxyphenyl substituents, such as the compound in , exhibit confirmed antimicrobial properties, whereas this compound’s bioactivity remains underexplored but inferred from its role as an intermediate.
  • Salt vs. Neutral Form : Unlike the hydrochloride salt in , the acetyl chloride derivative is more reactive but less stable under humid conditions, necessitating stringent storage protocols.

Conformational Analysis

Piperidine ring puckering, as described in , influences the spatial arrangement of substituents. For example, the acetyl chloride group in this compound may adopt axial or equatorial positions depending on ring puckering, impacting its reactivity. However, crystallographic data for this compound are absent in the evidence, unlike the structurally resolved 1-acetyl-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one .

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